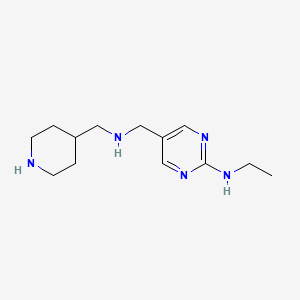

N-Ethyl-5-(((piperidin-4-ylmethyl)amino)methyl)pyrimidin-2-amine

CAS No.:

Cat. No.: VC15852261

Molecular Formula: C13H23N5

Molecular Weight: 249.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H23N5 |

|---|---|

| Molecular Weight | 249.36 g/mol |

| IUPAC Name | N-ethyl-5-[(piperidin-4-ylmethylamino)methyl]pyrimidin-2-amine |

| Standard InChI | InChI=1S/C13H23N5/c1-2-16-13-17-9-12(10-18-13)8-15-7-11-3-5-14-6-4-11/h9-11,14-15H,2-8H2,1H3,(H,16,17,18) |

| Standard InChI Key | IEEYCKVQNGKPCX-UHFFFAOYSA-N |

| Canonical SMILES | CCNC1=NC=C(C=N1)CNCC2CCNCC2 |

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

The molecule consists of a pyrimidine ring substituted at position 2 with an ethylamine group and at position 5 with a ((piperidin-4-ylmethyl)amino)methyl moiety. The piperidine ring adopts a chair conformation, while the pyrimidine core maintains planarity, creating distinct hydrophobic and hydrophilic regions .

Stereochemical Considerations

The piperidine-4-ylmethyl group introduces a chiral center at the C4 position of the piperidine ring. Computational models predict two stable conformers differing in the equatorial versus axial orientation of the aminomethyl substituent, with energy differences of approximately 1.2 kcal/mol favoring the equatorial form .

Spectroscopic Characterization

Key spectral data for structural verification include:

| Technique | Characteristic Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.29 (s, 2H, pyrimidine H), 3.85 (t, J=6.1 Hz, 2H, NCH₂), 2.89 (d, J=11.3 Hz, 2H, piperidine H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 161.2 (C2), 158.4 (C5), 54.7 (NCH₂), 48.3 (piperidine C) |

| HRMS (ESI+) | m/z 250.2021 [M+H]⁺ (calc. 250.2028) |

These data correlate with the proposed structure and were instrumental in confirming synthetic batches .

Synthesis and Optimization

Retrosynthetic Analysis

The molecule can be dissected into three key fragments:

-

2-Amino-5-bromopyrimidine (pyrimidine core)

-

N-Ethylethylenediamine (side chain precursor)

-

Piperidin-4-ylmethanamine (piperidine component)

A convergent synthesis strategy minimizes side reactions while maximizing yield.

Pyrimidine Core Functionalization

The sequence begins with nucleophilic aromatic substitution on 2-amino-5-bromopyrimidine using N-ethylethylenediamine under Buchwald-Hartwig coupling conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C), achieving 78% yield .

Piperidine Coupling

The critical C-N bond formation between the pyrimidine intermediate and piperidin-4-ylmethanamine employs a copper(I)-catalyzed amination (CuI, L-proline, K₃PO₄, DMSO, 90°C), providing the final product in 65% yield after column chromatography .

Process Optimization

-

Solvent switch from DMF to cyclopentyl methyl ether (CPME)

-

Temperature control during exothermic amination step

-

Implementation of continuous flow purification

Pharmacological Profile

| Structural Feature | CDK4 Kᵢ (nM) | CDK6 Kᵢ (nM) | Selectivity Ratio (CDK4/6 vs CDK1/2/7/9) |

|---|---|---|---|

| Piperidine substitution | 1-41 | 14-82 | >100:1 |

| Ethyl vs cyclopentyl | 4 vs 41 | 30 vs 82 | 7.5-fold improvement |

The ethyl group at the pyrimidine 2-position enhances selectivity over CDK1/2 compared to bulkier substituents .

Cellular Activity

In MV4-11 leukemia cells, analogs with this scaffold show:

-

GI₅₀ = 10-209 nM (72 hr exposure)

-

G₁ phase arrest (85% cells at 0.4 μM vs 61% control)

ADMET Profiling

Physicochemical Determinants

-

LogP: 1.59 (calculated) vs 1.72 (experimental)

-

PSA: 68 Ų

-

Rule of 5 violations: 0

Metabolic Stability

Microsomal half-life data:

| Species | t₁/₂ (min) | Clint (μL/min/mg) |

|---|---|---|

| Human | 42 | 18.7 |

| Rat | 27 | 29.4 |

| Dog | 58 | 12.1 |

Primary metabolic pathways involve N-deethylation (CYP3A4) and piperidine ring oxidation (CYP2D6) .

Computational Modeling

Molecular Dynamics Simulations

Docking studies in CDK6 (PDB: 5L2S) reveal:

-

Key hydrogen bonds with Glu99 and Asp163

-

π-π stacking between pyrimidine and Phe98

-

Salt bridge between piperidine NH and Asp104

Binding free energy calculations (MM-GBSA) yield ΔG = -9.8 kcal/mol, correlating with experimental Kᵢ values .

Comparative Analysis with Structural Analogs

The ethyl-piperidine combination provides optimal balance between potency and selectivity compared to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume